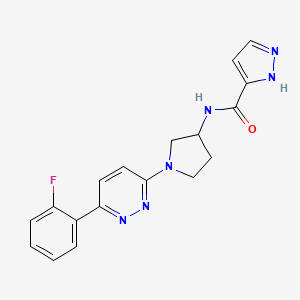

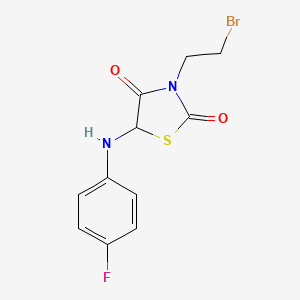

![molecular formula C24H18ClN3O B3016829 3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866811-02-1](/img/structure/B3016829.png)

3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline" is a heterocyclic molecule that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound suggests that it may exhibit interesting chemical and physical properties, as well as potential bioactivity.

Synthesis Analysis

The synthesis of pyrazoloquinolines typically involves the construction of the pyrazole ring followed by the annulation of the quinoline moiety. In the context of related compounds, the synthesis of 1-hydroxypyrazoloquinolines has been achieved through a sequence of reactions starting from 1-benzyloxypyrazole, with the pyridine ring formation occurring in the final step . Although the exact synthesis of "3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline" is not detailed in the provided papers, similar synthetic strategies could be employed, involving regioselective metalation, transmetalation, and palladium-catalyzed cross-coupling reactions.

Molecular Structure Analysis

The molecular structure of pyrazoloquinolines is characterized by the presence of a fused pyrazole and quinoline ring system. The presence of substituents such as chlorophenyl and methoxybenzyl groups can influence the electronic distribution and conformation of the molecule. For instance, the crystal structure of a related compound with a chlorophenyl group showed that the molecules can be linked into dimers or chains through hydrogen bonding or π-π stacking interactions . Such interactions are crucial in determining the solid-state properties and could also influence the reactivity of the compound.

Chemical Reactions Analysis

Pyrazoloquinolines can participate in various chemical reactions due to the reactive nature of the pyrazole ring and the potential for electrophilic substitution on the quinoline moiety. The presence of electron-withdrawing groups like chlorophenyl may make the pyrazole ring more susceptible to nucleophilic attack. Additionally, the methoxy group could be involved in demethylation or participate in reactions through its oxygen atom. The versatility of the pyrazoloquinoline core is exemplified by its use in the design of molecular sensors, where it can be integrated into systems that operate via intramolecular charge transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline" can be inferred from related compounds. Pyrazoloquinolines generally exhibit solid-state properties such as crystallinity and the ability to form hydrogen-bonded dimers or π-stacked chains . The presence of a chlorophenyl group can increase the compound's density and melting point, while the methoxy group can contribute to its solubility in organic solvents. The compound's fluorescence properties could be significant, as related chromophores have been used in the construction of fluorescent molecular sensors . Additionally, the bioactivity of pyrazolines, such as antioxidant and antibacterial activities, has been reported, suggesting that "3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline" may also possess similar activities .

Scientific Research Applications

Synthesis and Structural Analysis

Quinoline derivatives are central to the development of new synthetic methodologies due to their relevance in pharmaceutical contexts. For example, the practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester demonstrates the efficiency of synthesizing complex quinoline structures using readily available starting materials. This synthesis is critical for producing pharmaceutically active compounds, showcasing the compound's significance in drug development processes (Bänziger et al., 2000).

Corrosion Inhibition

Quinoxaline derivatives, including those structurally related to the subject compound, have demonstrated efficacy as corrosion inhibitors for metals in acidic environments. A study on quinoxalines as corrosion inhibitors for mild steel highlighted the potential of these compounds in protecting industrial materials, underscoring the chemical's utility beyond pharmacological applications (Saraswat & Yadav, 2020).

Optical and Electronic Properties

Investigations into the optical and electronic properties of quinoline derivatives reveal their potential in photovoltaic and electroluminescent applications. For instance, the study of methyl derivatives of annulated analogues of azafluoranthene and azulene dyes, including pyrazoloquinoline derivatives, offers insights into their luminescent properties. These findings highlight the versatility of quinoline compounds in developing new materials for electronic and photonic technologies (Danel et al., 2010).

Antimicrobial and Anticancer Activities

Quinoline and pyrazoloquinoline derivatives have been extensively studied for their biological activities, including antimicrobial and anticancer properties. For example, novel quinoline derivatives bearing different heterocyclic moieties have shown promise in antimicrobial screenings, indicating their potential in developing new therapeutic agents (El-Gamal et al., 2016). Furthermore, benzo[b][1,6]naphthyridines derivatives, related to the quinoline scaffold, exhibited significant cytotoxic activities against various cancer cell lines, underscoring the potential of quinoline derivatives in cancer research (Deady et al., 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(4-chlorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3O/c1-29-22-9-5-2-6-17(22)14-28-15-20-23(16-10-12-18(25)13-11-16)26-27-24(20)19-7-3-4-8-21(19)28/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFFSZJNOOBGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

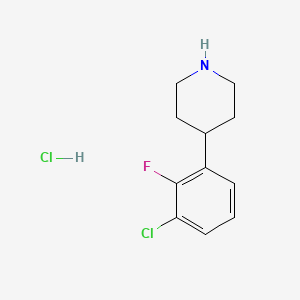

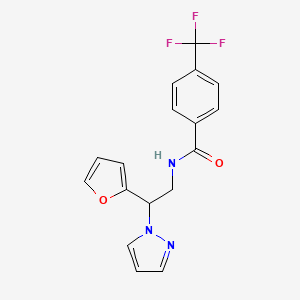

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B3016747.png)

![4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016750.png)

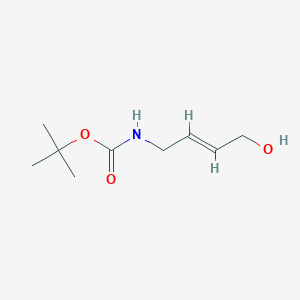

![(1R,2S,3S,4R,4aS,8aS)-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,4a,8,8-tetramethyl-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol](/img/structure/B3016751.png)

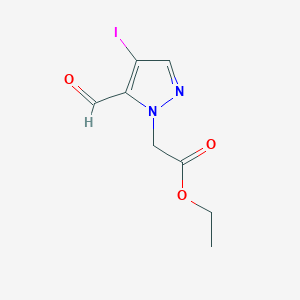

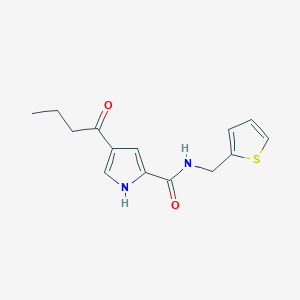

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016755.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline](/img/structure/B3016757.png)

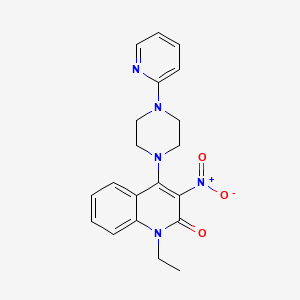

![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)